molecular formula C20H32N2O3 B5368914 3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5368914
M. Wt: 348.5 g/mol
InChI Key: QVLAYGXJFWHKFA-UHFFFAOYSA-N
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Description

3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of 3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high yields and enantioselectivity. The reaction is mediated by an organic base and proceeds under mild conditions .

Chemical Reactions Analysis

3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Cyclohexylpiperazin-1-yl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-cyclohexylpiperazine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c23-19(17-14-6-8-15(9-7-14)18(17)20(24)25)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h14-18H,1-13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLAYGXJFWHKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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